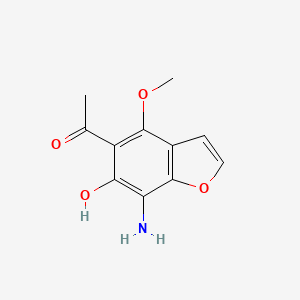

1-(7-Amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethan-1-one

Description

This compound is a benzofuran-derived ethanone featuring a 7-amino, 6-hydroxy, and 4-methoxy substitution pattern on the benzofuran core. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

CAS No. |

92288-83-0 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

1-(7-amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C11H11NO4/c1-5(13)7-9(14)8(12)11-6(3-4-16-11)10(7)15-2/h3-4,14H,12H2,1-2H3 |

InChI Key |

GKOXASHBYKNXHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(C(=C1O)N)OC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-6-hydroxy-4-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde derivatives with β-keto esters under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Amino-6-hydroxy-4-methoxybenzofuran-5-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of amines or alcohols.

Substitution: Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(7-Amino-6-hydroxy-4-methoxybenzofuran-5-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges: The 7-amino group in the target compound may require protective strategies during synthesis, unlike the hydroxy/methoxy analogs in and .

- Comparisons with sulfanylidene or thiophene derivatives (–4) suggest divergent biological targets.

- Safety Considerations : While 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one has established safety limits in fragrances , analogous data for the target compound are lacking.

Biological Activity

1-(7-Amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethan-1-one, a compound belonging to the benzofuran family, has attracted attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzofuran core with specific functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study by Flynn et al. highlighted that compounds similar to 1-(7-Amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethan-1-one showed potent activity against various human cancer cell lines.

Table 1: Anticancer Activity of Benzofuran Derivatives

The results suggest that modifications at the C–3 and C–6 positions significantly enhance potency, with certain derivatives exhibiting up to a 10-fold increase in activity compared to standard drugs like Combretastatin-A4.

Antibacterial Activity

The antibacterial potential of 1-(7-Amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethan-1-one has been explored in various studies. A comprehensive evaluation of several benzofuran derivatives indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Common Strains

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| VIIg | Staphylococcus aureus | 24 | |

| VIIe | Escherichia coli | 23 | |

| VIIf | Salmonella typhi | 19 |

These findings demonstrate that benzofuran derivatives can rival traditional antibiotics in their effectiveness, suggesting their potential use in treating bacterial infections.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that compounds with similar structures to 1-(7-Amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethan-1-one exhibit significant antioxidant activity.

Case Study: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of several benzofuran derivatives using the DPPH assay. The results indicated that:

- Compounds with hydroxyl groups at specific positions on the benzofuran ring showed enhanced radical scavenging activity.

This suggests that structural modifications can significantly influence antioxidant efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.